For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to α-D-Glucose-1,2-¹³C₂
Introduction
This technical guide provides a comprehensive overview of alpha-D-glucose-1,2-¹³C₂ (α-D-glucose-1,2-¹³C₂), a stable isotope-labeled glucose analog. It is a powerful tool in metabolic research, enabling precise tracing of glucose metabolism through various biochemical pathways. In this molecule, the carbon atoms at the C1 and C2 positions are replaced with the heavy isotope, Carbon-13 (¹³C).[1][2] This labeling allows researchers to track the fate of these specific carbon atoms as they are processed through central carbon metabolism, providing quantitative insights into the activity of pathways such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[2][3]
The use of stable isotope tracers like α-D-glucose-1,2-¹³C₂ has become indispensable for metabolic flux analysis (MFA) and for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and diabetes.[3][4] This guide will detail its chemical properties, core applications, experimental protocols, and data analysis techniques, serving as a critical resource for professionals in life sciences and drug development.
Core Concepts and Applications
α-D-glucose-1,2-¹³C₂ is an endogenous metabolite that serves as a tracer for metabolic pathways.[5] Its primary application is in stable isotope tracing studies, which are designed to elucidate the intricate network of metabolic reactions within a cell or organism.[3] By introducing the ¹³C-labeled glucose and analyzing its downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions.[3][4]
Core Applications Include:
-
Metabolic Flux Analysis (MFA): Quantifying the dynamic rates of metabolic reactions to understand the activity and regulation of metabolic networks.[2][3][6]
-
Pathway Elucidation: Identifying and confirming the activity of central carbon metabolism pathways. The specific labeling at C1 and C2 is particularly valuable for differentiating the relative contributions of glycolysis and the Pentose Phosphate Pathway (PPP).[2]
-
Biomarker Discovery: Studying metabolic alterations in disease models, such as pancreatic tumors, to identify potential diagnostic or therapeutic targets.[7][8]
-
Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.
-
Internal Standard: Serving as an internal standard for the quantitative analysis of unlabeled glucose via NMR, GC-MS, or LC-MS.[5][9]
Chemical and Physical Properties
α-D-glucose-1,2-¹³C₂ is a white, crystalline powder that is soluble in water.[7][10] It is a non-radioactive, stable isotope-labeled compound, making it safe for handling in standard laboratory settings.
| Property | Value | Reference(s) |
| Synonyms | D-Glucose-1,2-¹³C₂, Dextrose-1,2-¹³C₂, α-D-(1,2-¹³C₂)-glucopyranose | [1][7][11] |
| Molecular Formula | ¹³C₂C₄H₁₂O₆ | [7] |
| Molecular Weight | 182.14 g/mol | [1][7] |
| Exact Mass | 182.07009777 Da | [1] |
| CAS Number | 261728-61-4 | [5][11][12] |
| Melting Point | 150-152 °C | [7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Isotopic Purity | ≥ 99 atom % ¹³C | [7] |
| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [7][8] |
| Storage Temperature | Room temperature or -20°C for long-term storage | [7][8] |
Experimental Protocols
The following sections detail generalized protocols for in vitro and in vivo metabolic tracing experiments using α-D-glucose-1,2-¹³C₂. These should be adapted based on the specific cell type, animal model, and experimental goals.
In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the process of labeling adherent cells in culture to study their metabolic activity.
Materials:
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Cell culture medium deficient in glucose
-
α-D-glucose-1,2-¹³C₂
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
Liquid nitrogen
Methodology:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by dissolving α-D-glucose-1,2-¹³C₂ in glucose-free medium to the desired final concentration (e.g., 10 mM).
-
Tracer Introduction: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the prepared ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined time course. The duration should be optimized to allow for sufficient label incorporation into downstream metabolites without reaching an isotopic steady state, unless that is the experimental goal.
-
Metabolism Quenching & Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular tracer.
-
Add a sufficient volume of pre-chilled 80% methanol (-80°C) to cover the cell monolayer.
-
Incubate the plate at -80°C for at least 15 minutes to quench all enzymatic activity and lyse the cells.
-
-
Sample Collection:
-
Scrape the cells from the plate using a cell scraper into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
The metabolite extract can be dried under nitrogen or in a vacuum concentrator and stored at -80°C until analysis.
-
-
Analysis: Reconstitute the dried metabolites in a suitable solvent for analysis by LC-MS or GC-MS.[2]
In Vivo Metabolic Labeling in Animal Models
This protocol provides a general workflow for in vivo studies, often used in preclinical drug development and disease modeling.[3]
Materials:
-
α-D-glucose-1,2-¹³C₂ dissolved in a sterile, biocompatible vehicle (e.g., saline)
-
Animal model (e.g., mouse)
-
Gavage needles or infusion equipment
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., Methanol/Acetonitrile/Water)
Methodology:
-
Animal Acclimation: Acclimate animals to the experimental conditions. A fasting period may be required depending on the study's objectives.[3]
-
Tracer Administration: Administer the α-D-glucose-1,2-¹³C₂ solution. Common methods include oral gavage, intraperitoneal injection, or intravenous infusion via a tail catheter. The method and dosage should be optimized for the specific research question.[3]
-
Time Course: At defined time points after tracer administration, euthanize the animals according to approved ethical protocols. This allows for the capture of dynamic changes in metabolite labeling.[3]
-
Sample Collection:
-
Promptly collect blood (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and immediately freeze.
-
Rapidly dissect tissues of interest (e.g., tumor, liver, brain).
-
-
Metabolism Quenching: Immediately snap-freeze the collected tissues in liquid nitrogen to halt all metabolic activity.[3] This step is critical for accurate measurement of metabolite levels.
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled extraction solvent. The solvent-to-tissue ratio should be kept consistent.
-
Process the homogenate similar to the in vitro protocol: centrifuge to pellet debris, collect the supernatant containing metabolites, and dry for storage.
-
-
Analysis: Prepare the plasma and tissue extracts for analysis by mass spectrometry or NMR.
Data Analysis and Visualization
Mass Spectrometry Data Analysis
Analysis of samples from ¹³C tracing experiments involves measuring the mass-to-charge ratio (m/z) of metabolites to determine the incorporation of ¹³C atoms.
-
Chromatographic Separation: Metabolite extracts are separated using Liquid Chromatography (LC) or Gas Chromatography (GC).[2]
-
Mass Analysis: The separated metabolites are ionized and analyzed by a mass spectrometer. The incorporation of ¹³C from α-D-glucose-1,2-¹³C₂ results in a predictable mass shift (M+1, M+2, etc.) for each downstream metabolite.[2]
-
Isotopomer Distribution: The abundance of each mass isotopomer (a molecule differing only in its isotopic composition) is determined from the mass spectra.
-
Correction and Flux Calculation: The raw isotopomer distribution data is corrected for the natural abundance of ¹³C and other heavy isotopes. This corrected data is then used in metabolic models to calculate pathway fluxes.[2]
Visualization with Graphviz
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows. Below are examples created using the DOT language.
Caption: A typical workflow for in vitro metabolic flux experiments.
Caption: Fate of ¹³C labels from α-D-glucose-1,2-¹³C₂ in Glycolysis and PPP.
References
- 1. alpha-D-glucose-1,2-((13)C2) | C6H12O6 | CID 11959770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA [fda.gov]
- 7. D-葡萄糖-1,2-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. D-GLUCOSE-1,2-13C2 | 138079-87-5 [amp.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alpha-D-glucose (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]
- 11. scbt.com [scbt.com]
- 12. D-(1,2-13C2)glucose | C6H12O6 | CID 11571906 - PubChem [pubchem.ncbi.nlm.nih.gov]
